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Introduction
Terevalefim (formerly known as ANG-3777) is a small molecule designed as a mimetic of

hepatocyte growth factor (HGF). It selectively binds to and activates the c-Met receptor, a

tyrosine kinase that plays a crucial role in cellular growth, motility, and tissue regeneration.[1]

By mimicking the biological activity of HGF, Terevalefim has been investigated as a therapeutic

agent for acute organ injuries, with a primary focus on kidney-related conditions such as

delayed graft function (DGF) in kidney transplant recipients and cardiac surgery-associated

acute kidney injury (CSA-AKI).[2][3][4] This technical guide provides a comprehensive overview

of the available pharmacokinetic and pharmacodynamic data for Terevalefim, along with

insights into its mechanism of action and the experimental methodologies used in its

evaluation.

Mechanism of Action: c-Met Receptor Activation
Terevalefim's therapeutic potential stems from its ability to activate the HGF/c-Met signaling

pathway. This pathway is central to tissue repair and organ recovery.[1] Preclinical studies have

demonstrated that Terevalefim induces the dimerization and subsequent phosphorylation of

the c-Met receptor. This activation initiates a cascade of downstream signaling events that are

dependent on the presence of c-Met. In vivo experiments have confirmed that Terevalefim
selectively phosphorylates the c-Met receptor in a dose- and time-dependent manner, leading

to the activation of downstream effectors such as ERK. Notably, Terevalefim's activity is
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specific to the c-Met receptor, with no observed phosphorylation of other growth factor

receptors like IFGR, Tie2, EGFR, or FGFR. One of the key advantages of Terevalefim is its

substantially longer half-life compared to natural HGF, which is intended to provide a more

sustained therapeutic effect.
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Figure 1: Terevalefim's activation of the c-Met signaling pathway.

Pharmacokinetics
Detailed quantitative pharmacokinetic data for Terevalefim in humans remains largely

unpublished in the public domain. Information from Phase 1 clinical trials in healthy volunteers

(NCT04898907) and subjects on hemodialysis (NCT04958187), as well as a [14C] absorption,

metabolism, and excretion study, has not been made publicly available. Consequently, key

pharmacokinetic parameters such as Cmax, AUC, elimination half-life, clearance, and volume

of distribution are not available for inclusion in this guide.

Pharmacodynamics
The pharmacodynamic effects of Terevalefim have been primarily assessed through clinical

outcomes in Phase 2 and Phase 3 trials and through biomarker analysis in preclinical studies.

Preclinical Pharmacodynamics
In vivo studies in rat models of renal injury have demonstrated that Terevalefim induces the

phosphorylation of c-Met in the liver and kidneys. In a rat model of renal ischemia and

reperfusion, intravenous administration of Terevalefim at 2 mg/kg resulted in a robust increase

in phosphorylated c-Met levels in the kidney at 24 hours post-reperfusion. Another study in

healthy rats showed that a 40 mg/kg intraperitoneal injection of Terevalefim led to peak

phosphorylation of liver c-Met at 1-hour post-injection.

Clinical Pharmacodynamics
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The clinical pharmacodynamics of Terevalefim have been evaluated in the context of its

therapeutic efficacy in patients with delayed graft function (DGF) and cardiac surgery-

associated acute kidney injury (CSA-AKI).

Table 1: Summary of Clinical Pharmacodynamic Outcomes
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Clinical Trial
Patient
Population

Dose and
Administration

Key
Pharmacodyna
mic Endpoints
and Results

Citation(s)

Phase 2

Kidney transplant

recipients at high

risk for DGF

2 mg/kg IV, once

daily for 3 days

- More likely to

achieve ≥1200

cc urine output

over 24 hours by

day 28 (83.3%

vs. 50% for

placebo).-

Showed larger

increases in

urine output,

lower serum

creatinine, and

higher eGFR

compared to

placebo.

Phase 3 (GIFT

trial)

Kidney transplant

recipients with

signs of DGF

2 mg/kg IV, once

daily for 3 days

- Did not meet

the primary

endpoint of a

statistically

significant

difference in

eGFR at 12

months.-

Showed a

numerical, but

not statistically

significant,

improvement in

eGFR in patients

who completed

the trial (57.1

mL/min/1.73m²
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vs. 52.2

mL/min/1.73m²

for placebo).

Phase 2

(GUARD trial)

Patients at risk

for CSA-AKI

2 mg/kg IV, once

daily for 4 days

- Did not meet

the primary

endpoint of

preventing the

development of

AKI.

Experimental Protocols
In Vivo c-Met Phosphorylation Assay in a Rat Model of
Renal Ischemia and Reperfusion
This protocol describes the methodology used to assess the in vivo pharmacodynamic effect of

Terevalefim on its target, the c-Met receptor.

Objective: To determine if Terevalefim induces phosphorylation of c-Met in the kidneys of rats

following ischemia-reperfusion injury.

Animal Model: Adult male Sprague-Dawley (SD) rats.

Experimental Procedure:

Induction of Ischemia: Animals are subjected to 60 minutes of normothermic unilateral renal

ischemia.

Drug Administration: Immediately at the onset of reperfusion, a single intravenous dose of

Terevalefim (2 mg/kg) or vehicle is administered. A second dose is given at 18 hours post-

reperfusion.

Tissue Collection: Animals are sacrificed at 18, 20, or 24 hours after the start of reperfusion.

Sample Preparation: Kidney extracts are prepared for analysis.
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Analysis: Total c-Met and phosphorylated c-Met levels are assessed by Western blot

analysis.

Start
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Unilateral Renal Ischemia
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Figure 2: Workflow for the in vivo c-Met phosphorylation assay.

Safety and Tolerability
Across the clinical trial program, Terevalefim has been generally well-tolerated. In the Phase 2

trial for DGF, the proportion of patients experiencing adverse events was similar between the

Terevalefim and placebo groups (89.5% vs. 88.9%, respectively). Similarly, the incidence of

treatment-emergent adverse events and serious adverse events was comparable between the

two groups.

Conclusion
Terevalefim is a c-Met agonist that has shown biological activity in preclinical models and

early-phase clinical trials. Its mechanism of action, centered on the activation of the HGF/c-Met

pathway, holds promise for the treatment of acute organ injuries. However, the lack of publicly

available quantitative pharmacokinetic data and the mixed results from late-stage clinical trials

highlight the challenges in translating this mechanism into robust clinical efficacy. Further

research and data disclosure will be necessary to fully elucidate the pharmacokinetic and

pharmacodynamic profile of Terevalefim and to determine its ultimate therapeutic potential.
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To cite this document: BenchChem. [Terevalefim: A Deep Dive into its Pharmacokinetics and
Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8198262#pharmacokinetics-and-pharmacodynamics-
of-terevalefim]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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